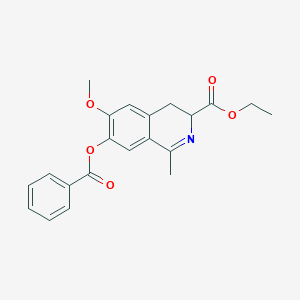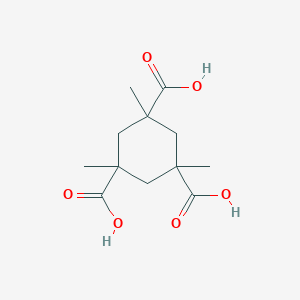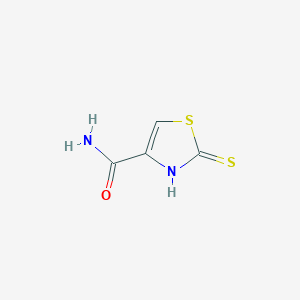
4-Carbamoyl-2-mercaptothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbamoyl-2-mercaptothiazole (CMT) is a sulfur-containing heterocyclic compound that has been extensively studied for its potential in various scientific applications. CMT is a versatile molecule that can be synthesized through various methods and has been found to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-Carbamoyl-2-mercaptothiazole is not fully understood, but it is believed to involve the chelation of metal ions, the scavenging of free radicals, and the inhibition of enzymes. 4-Carbamoyl-2-mercaptothiazole has been found to chelate metal ions, including copper, iron, and zinc, which may contribute to its antioxidant and antitumor activities. 4-Carbamoyl-2-mercaptothiazole has also been found to scavenge free radicals, which may contribute to its antioxidant activity. 4-Carbamoyl-2-mercaptothiazole has been found to inhibit enzymes, including acetylcholinesterase, which may contribute to its potential in treating Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
4-Carbamoyl-2-mercaptothiazole has been found to exhibit a wide range of biochemical and physiological effects, including antioxidant, antitumor, and antimicrobial activities. 4-Carbamoyl-2-mercaptothiazole has been found to scavenge free radicals, which may contribute to its antioxidant activity. 4-Carbamoyl-2-mercaptothiazole has been found to exhibit antitumor activity by inducing apoptosis and inhibiting angiogenesis. 4-Carbamoyl-2-mercaptothiazole has been found to exhibit antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Carbamoyl-2-mercaptothiazole has several advantages for lab experiments, including its low cost, high yield, and stability. 4-Carbamoyl-2-mercaptothiazole is also easy to synthesize and purify. However, 4-Carbamoyl-2-mercaptothiazole has some limitations, including its low solubility in water and its potential toxicity at high concentrations. 4-Carbamoyl-2-mercaptothiazole also has limited bioavailability, which may limit its potential in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-Carbamoyl-2-mercaptothiazole. One direction is to further explore its potential as a chelating agent and corrosion inhibitor. Another direction is to investigate its potential as a diagnostic tool for detecting various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-Carbamoyl-2-mercaptothiazole and its potential in treating various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, there is a need for the development of new synthesis methods and purification techniques to improve the yield and purity of 4-Carbamoyl-2-mercaptothiazole.
Métodos De Síntesis
4-Carbamoyl-2-mercaptothiazole can be synthesized through various methods, including the reaction of thiosemicarbazide with carbon disulfide and chloroacetic acid, and the reaction of thiosemicarbazide with 2-bromoacetic acid. The latter method is preferred due to its higher yield and purity. The synthesis of 4-Carbamoyl-2-mercaptothiazole involves a multi-step reaction that requires careful monitoring of reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
4-Carbamoyl-2-mercaptothiazole has been extensively studied for its potential in various scientific applications, including as a chelating agent, a corrosion inhibitor, and a fluorescent probe. 4-Carbamoyl-2-mercaptothiazole has also been found to exhibit antitumor, antioxidant, and antimicrobial activities. 4-Carbamoyl-2-mercaptothiazole has been studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and diabetes. 4-Carbamoyl-2-mercaptothiazole has also been found to have potential as a diagnostic tool for detecting various diseases.
Propiedades
IUPAC Name |
2-sulfanylidene-3H-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS2/c5-3(7)2-1-9-4(8)6-2/h1H,(H2,5,7)(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQAKYXAMCUUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)S1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carbamoyl-2-mercaptothiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)

![Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B56937.png)
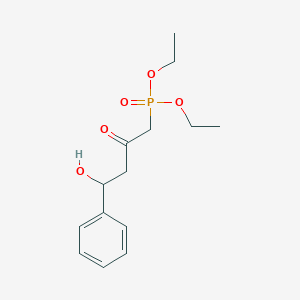
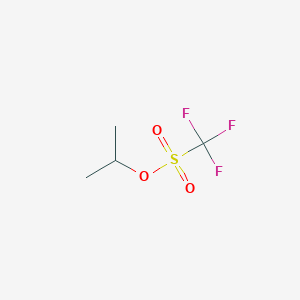
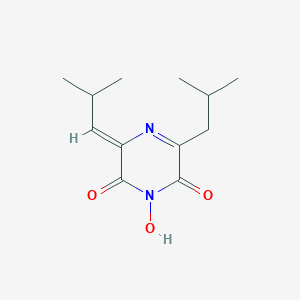
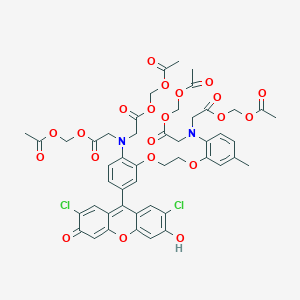
![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)
![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)
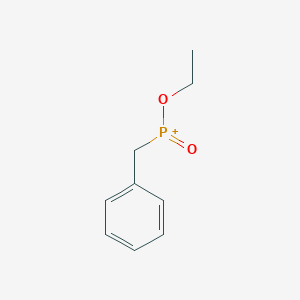
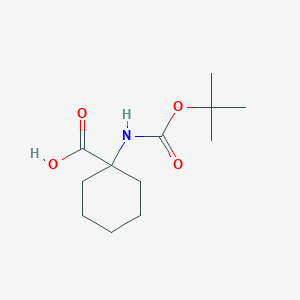
![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)
